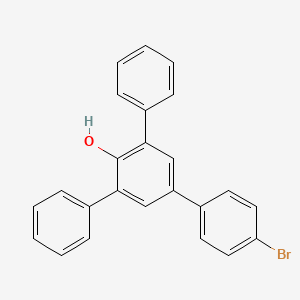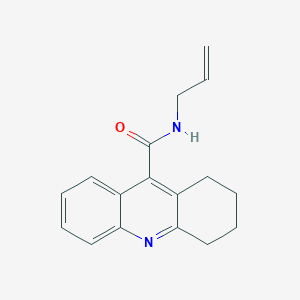
2-(4-Chlorophenoxy)-N'-ethylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group attached to an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide. The reaction conditions generally include:
-
Step 1: Formation of 4-chlorophenoxyacetic acid ethyl ester
Reagents: 4-chlorophenol, ethyl chloroacetate
Conditions: Reflux in the presence of a base such as sodium hydroxide
-
Step 2: Formation of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide
Reagents: 4-chlorophenoxyacetic acid ethyl ester, hydrazine hydrate
Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production methods for 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.
Uniqueness
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54922-65-5 |
|---|---|
Fórmula molecular |
C10H13ClN2O2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N'-ethylacetohydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-12-13-10(14)7-15-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3,(H,13,14) |
Clave InChI |
WRGBOZNAFJZVLE-UHFFFAOYSA-N |
SMILES canónico |
CCNNC(=O)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
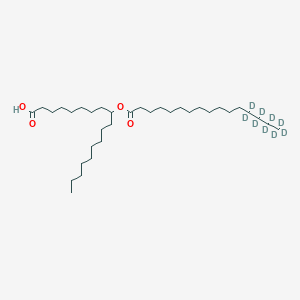
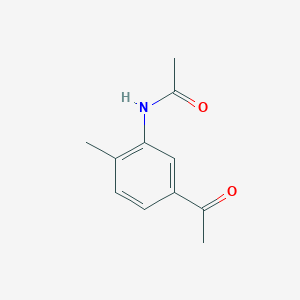


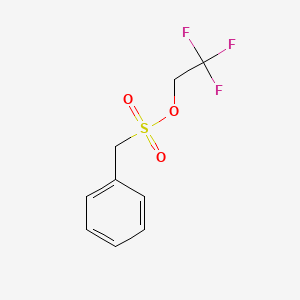

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


